2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Description
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a heterocyclic compound featuring a 1,3-dioxoisoindole core substituted with a 2-methoxyethyl group at position 2 and a carboxamide linkage to a 1,3-thiazol-2-yl moiety at position 5. The isoindole dione scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets, while the thiazole ring and methoxyethyl group contribute to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-6-5-18-13(20)10-3-2-9(8-11(10)14(18)21)12(19)17-15-16-4-7-23-15/h2-4,7-8H,5-6H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPWAZXKVXGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea to form the thiazole ring . This intermediate can then be further reacted with other reagents to introduce the dioxoisoindole and methoxyethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes various chemical transformations due to its isoindole core, carboxamide group, and thiazole substituent. Key reactions include:
Hydrolysis
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Amide hydrolysis : The carboxamide group can hydrolyze under acidic or basic conditions to form a carboxylic acid or its salt. This reaction may occur via nucleophilic attack by water/moisture on the carbonyl carbon.
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Isoindole ring opening : The 1,3-dioxoisoindole moiety may undergo ring-opening under harsh acidic conditions, leading to degradation products.
Oxidation/Reduction
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Oxidation of methoxyethyl group : The methoxyethyl side chain can oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
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Reduction of dioxo groups : The 1,3-dioxoisoindole may reduce to dihydroisoindole derivatives using reagents like NaBH₄.
Substitution Reactions
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Thiazole substitution : The thiazole ring may undergo electrophilic substitution at the 5-position due to its aromaticity and electron-deficient nature .
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Isoindole functionalization : The isoindole core can participate in electrophilic aromatic substitution (e.g., bromination) at positions adjacent to electron-withdrawing groups.
Key Reaction Data
Structural Stability and Reactivity
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Key reactive sites :
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Carboxamide group : Prone to hydrolysis and nucleophilic attack.
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Thiazole ring : Susceptible to electrophilic substitution.
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Methoxyethyl chain : Oxidation-prone due to ether linkage.
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Stability factors :
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The isoindole dioxo core provides some rigidity, reducing unintended degradation.
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Comparative Analysis with Analogous Compounds
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit notable biological activities, including:
- Antibacterial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The thiazole ring is often linked to enhanced antibacterial activity due to its ability to interact with biological targets .
- Antifungal Activity : Similar derivatives have shown promising antifungal properties, suggesting that this compound could also possess such capabilities .
- Anticancer Potential : Isoindole derivatives are frequently studied for their anticancer effects. The unique combination of structural elements in this compound may enhance its efficacy against cancer cells .
Case Studies and Research Findings
Recent research has focused on evaluating the biological activities of thiazole-containing compounds. For instance:
- A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds surpassed traditional antibiotics in efficacy .
- Molecular docking studies have suggested strong interactions between thiazole derivatives and biological targets such as COX enzymes, indicating potential anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can inhibit enzyme activity or block receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-Containing Carboxamides
Thiazole rings are common in bioactive compounds due to their ability to engage in hydrogen bonding and π-π interactions. Key comparisons include:
- Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate (): This derivative showed inhibitory activity against SARS-CoV-2 Main Protease. Unlike the target compound, it lacks the isoindole dione core but shares the thiazole-carboxamide motif. The hydroxybenzamido substituent may enhance binding affinity compared to the methoxyethyl group in the target compound .
- However, the absence of the isoindole dione system limits direct structural comparability .
- Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate (): This compound features a thiadiazole-thiazole hybrid structure, which introduces additional sulfur atoms that may influence metabolic stability. The phenyl group at position 4 contrasts with the unsubstituted thiazole in the target compound .
Key Insight : Thiazole substitution patterns significantly impact bioactivity. The target compound’s methoxyethyl group may offer a balance between solubility and binding compared to bulkier or more polar substituents in analogs.
Isoindole Dione Derivatives
The 1,3-dioxoisoindole core is a key pharmacophore in several inhibitors. Notable analogs include:
- The methylpropyl substituent may enhance lipophilicity compared to the methoxyethyl group .
- N-(1,3-Dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide (): These derivatives use triazole-carboxamide linkages instead of thiazole, which could modify hydrogen-bonding capabilities.
Key Insight : Substituents on the isoindole dione core influence both synthetic accessibility and target engagement. The methoxyethyl group in the target compound may confer improved aqueous solubility over alkyl or aryl substituents.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Use condensation reactions between isoindole-1,3-dione precursors and thiazole-2-amine derivatives under reflux conditions. Acetic acid with sodium acetate (1.0–2.0 equiv) as a catalyst at 80–100°C for 3–5 hours is effective for forming the carboxamide bond . Optimize solvent choice (e.g., acetonitrile for faster cyclization) and stoichiometric ratios to reduce byproducts like unreacted intermediates .
- Validation : Monitor reaction progress via TLC and purify via recrystallization (DMF/acetic acid mixtures) to achieve >95% purity .
Q. How should researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR : Confirm the presence of the methoxyethyl group (δ 3.2–3.5 ppm for OCH2CH2O), thiazole protons (δ 7.1–7.3 ppm), and isoindole-dione carbonyls (δ 167–170 ppm in ¹³C NMR) .
- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 54.2%, H: 4.3%, N: 12.6%) to confirm purity .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess impurities (<2%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiazole-isoindole derivatives?
- Approach :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 for antimicrobial assays) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance antimicrobial activity) using derivatives like 9a–9e from .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values for anticancer activity) to identify trends obscured by outliers .
Q. How can computational docking predict the compound’s binding affinity to therapeutic targets?
- Protocol :
- Target Selection : Prioritize proteins with known thiazole interactions (e.g., kinases or bacterial enoyl-ACP reductase) .
- Docking Software : Use AutoDock Vina with flexible ligand settings to account for the compound’s conformational flexibility.
- Validation : Compare predicted poses with crystallographic data (e.g., ’s 9c binding mode) and validate via MD simulations (10 ns trajectories) .
Q. What synthetic challenges arise from the methoxyethyl substituent, and how are they addressed?
- Challenges : Steric hindrance during cyclization and potential hydrolysis under acidic conditions.
- Solutions :
- Protecting Groups : Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) ethers during synthesis .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to minimize degradation .
Q. How do substituents on the thiazole ring influence physicochemical properties like solubility and logP?
- Experimental Design :
- LogP Measurement : Use shake-flask method with octanol/water partitioning. Thiazole derivatives with polar groups (e.g., -OH) show lower logP (∼1.2) versus hydrophobic substituents (logP ∼3.5) .
- Solubility Screening : Perform high-throughput solubility assays in PBS (pH 7.4) and DMSO. Methoxyethyl groups improve aqueous solubility (∼15 mg/mL) compared to aryl-substituted analogs .
Data Analysis and Optimization
Q. How should researchers analyze conflicting spectroscopic data for isoindole-dione derivatives?
- Troubleshooting :
- Dynamic NMR : Resolve overlapping signals caused by rotational isomerism (e.g., at 500 MHz in DMSO-d6) .
- X-ray Crystallography : Obtain single crystals via slow evaporation (ethanol/water) to confirm bond angles and tautomerism .
Q. What methodologies optimize the compound’s stability in biological assays?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
